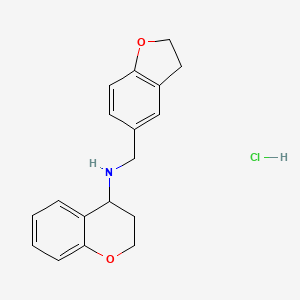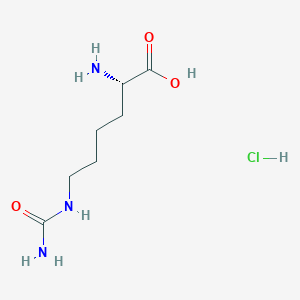![molecular formula C16H19F3N2O3 B7570840 7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one is a synthetic compound that belongs to the diazepine family. This compound has gained significant attention due to its potential applications in scientific research. The compound is also known by its chemical name, TPA023, and has been the subject of several studies investigating its mechanism of action and physiological effects.
Mécanisme D'action
TPA023 selectively binds to the alpha2/alpha3 subunits of the GABA-A receptor, which enhances the activity of the receptor. This results in an increase in the inhibitory neurotransmitter, GABA, which leads to a decrease in neuronal excitability and a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
TPA023 has been shown to have anxiolytic and antidepressant effects in animal models. The compound has also been shown to reduce alcohol consumption and withdrawal symptoms in rats. TPA023 has been found to be well-tolerated and does not produce the sedative effects associated with traditional benzodiazepines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TPA023 is its selectivity for the alpha2/alpha3 subunits of the GABA-A receptor, which reduces the risk of side effects associated with non-selective compounds. However, one limitation of TPA023 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving TPA023. One area of interest is the development of more selective compounds that target specific subunits of the GABA-A receptor. Another area of interest is the investigation of TPA023's potential use in the treatment of other neurological disorders such as epilepsy and schizophrenia. Additionally, research could focus on the development of new administration methods for TPA023 to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of TPA023 involves the reaction between 3-(2,2,2-trifluoroethoxy)propanoic acid and 7-phenyldiazepinone. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethylformamide. The resulting compound is purified using column chromatography to obtain TPA023 in its pure form.
Applications De Recherche Scientifique
TPA023 has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. The compound has been shown to selectively modulate the activity of GABA-A receptors, which are known to play a crucial role in regulating anxiety and mood. TPA023 has also been investigated for its potential use in the treatment of alcohol addiction and withdrawal.
Propriétés
IUPAC Name |
7-phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)11-24-9-6-15(23)21-8-7-20-14(22)10-13(21)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRSPQNXOQZBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC(=O)N1)C2=CC=CC=C2)C(=O)CCOCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7570757.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7570776.png)
![2-[4-(2-methylpropyl)piperazine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7570785.png)
![1-[4-(4-Propan-2-ylphenoxy)piperidin-1-yl]ethanone](/img/structure/B7570786.png)
![7-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride](/img/structure/B7570789.png)
![1-Methyl-4-[4-(2-methylpropyl)piperazine-1-carbonyl]pyridin-2-one](/img/structure/B7570797.png)




![N,1-dimethyl-N-[1-(5-methylthiophen-2-yl)ethyl]-6-oxopyridine-3-carboxamide](/img/structure/B7570825.png)
